molecular formula C17H10O4 B14700036 4-Benzoyl-5-phenylfuran-2,3-dione CAS No. 17571-17-4

4-Benzoyl-5-phenylfuran-2,3-dione

Cat. No.: B14700036
CAS No.: 17571-17-4
M. Wt: 278.26 g/mol
InChI Key: JSNKUVWINRORKZ-UHFFFAOYSA-N
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Description

4-Benzoyl-5-phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with benzoyl and phenyl groups at positions 4 and 5, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoyl-5-phenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylacetic acid in the presence of a base to form the corresponding benzoylphenylacetic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzoyl-5-phenylfuran-2,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-phenylfuran-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 4-Benzoyl-5-methylfuran-2,3-dione
  • 4-Benzoyl-5-ethylfuran-2,3-dione
  • 4-Benzoyl-5-propylfuran-2,3-dione

Comparison: 4-Benzoyl-5-phenylfuran-2,3-dione is unique due to the presence of both benzoyl and phenyl groups, which confer distinct electronic and steric properties. Compared to its methyl, ethyl, and propyl analogs, the phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

17571-17-4

Molecular Formula

C17H10O4

Molecular Weight

278.26 g/mol

IUPAC Name

4-benzoyl-5-phenylfuran-2,3-dione

InChI

InChI=1S/C17H10O4/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H

InChI Key

JSNKUVWINRORKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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